(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
Overview
Description
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride typically involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
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Starting Materials:
- 3-Fluoro-4-methoxyaniline
- Hydrazine hydrate
- Hydrochloric acid
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Reaction Conditions:
- The reaction is carried out in an aqueous medium.
- The mixture is heated to reflux for several hours to ensure complete reaction.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
- Using larger reactors to handle bulk quantities of starting materials.
- Implementing continuous flow techniques to improve efficiency and yield.
- Employing advanced purification methods such as column chromatography or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazones.
Scientific Research Applications
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Disrupt cellular processes: It can interfere with cellular signaling pathways, leading to altered cell behavior.
Induce oxidative stress: By generating reactive oxygen species, it can cause oxidative damage to cells.
Comparison with Similar Compounds
Phenylhydrazine: The parent compound without the fluoro and methoxy substitutions.
4-Methoxyphenylhydrazine: Lacks the fluoro substitution.
3-Fluorophenylhydrazine: Lacks the methoxy substitution.
Uniqueness: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and metabolic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBSMVGFZLCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657862 | |
Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220527-84-4 | |
Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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